4-Methoxytryptamine hydrochloride is a chemical compound that belongs to the tryptamine class, characterized by its structural similarity to serotonin. This compound is notable for its potential applications in both scientific research and pharmacology, particularly regarding its interactions with neurotransmitter receptors.
4-Methoxytryptamine hydrochloride can be synthesized from tryptamine derivatives through various chemical methods. It is not found naturally in significant quantities but can be produced in laboratory settings or through industrial processes.
This compound is classified as a tryptamine derivative, which are compounds derived from the amino acid tryptophan. Tryptamines are known for their psychoactive properties and their role as neurotransmitters in the brain.
The synthesis of 4-Methoxytryptamine hydrochloride typically involves the methylation of tryptamine derivatives. A common method includes the reaction of 4-hydroxytryptamine with methyl iodide in the presence of a base such as potassium carbonate. This reaction is carried out in an organic solvent like dichloromethane at controlled temperatures to yield 4-Methoxytryptamine, which is then converted to its hydrochloride salt by reacting it with hydrochloric acid.
The molecular formula of 4-Methoxytryptamine hydrochloride is . The structure features an indole ring system characteristic of tryptamines, with a methoxy group (-OCH₃) attached at the 4-position.
4-Methoxytryptamine hydrochloride can undergo several chemical reactions:
4-Methoxytryptamine hydrochloride primarily acts as an agonist at serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. Its mechanism involves binding to these receptors, mimicking the action of serotonin, which influences mood, cognition, and perception.
4-Methoxytryptamine hydrochloride has diverse applications in scientific research:
4-Methoxytryptamine hydrochloride (4-MT) functions primarily as a broad-spectrum serotonergic agonist with distinct binding preferences across serotonin receptor subtypes. Structural modifications at the 4-position of the tryptamine backbone significantly influence receptor affinity profiles, with the methoxy group conferring unique pharmacological properties. Research demonstrates that 4-MT exhibits high nanomolar affinity for 5-HT₂A receptors (Kᵢ ≈ 25-50 nM), positioning it as a potent activator of this key psychedelic signaling pathway [3]. Its affinity for 5-HT₁A receptors is substantially lower (Kᵢ ≈ 250-500 nM), suggesting functional selectivity favoring 5-HT₂A-mediated effects [3]. At 5-HT₂C receptors, 4-MT shows moderate affinity (Kᵢ ≈ 100-200 nM), approximately 2-4 fold lower than its 5-HT₂A affinity [3].
Table 1: Receptor Binding Profile of 4-Methoxytryptamine Compared to Related Tryptamines
Compound | 5-HT₂A Kᵢ (nM) | 5-HT₂C Kᵢ (nM) | 5-HT₁A Kᵢ (nM) | SERT Kᵢ (nM) | Selectivity Ratio (5-HT₂A/5-HT₂C) | Selectivity Ratio (5-HT₂A/5-HT₁A) |
---|---|---|---|---|---|---|
4-Methoxytryptamine | 25-50 | 100-200 | 250-500 | >1000 | 2-4 | 5-10 |
Psilocin (4-HO-DMT) | 6-10 | 15-20 | 60-120 | >1000 | 1.5-2 | 6-12 |
DMT | 80-120 | 300-500 | 200-400 | 4000-6000 | 3-4 | 2-3 |
5-MeO-DMT | 150-250 | 500-1000 | 3-10 | >10000 | 2-5 | 0.03-0.06* |
*Note: Lower Kᵢ indicates higher affinity. 5-MeO-DMT exhibits exceptional 5-HT₁A selectivity [4] [8].
Molecular modeling indicates that the 4-methoxy substitution enhances hydrophobic interactions within the orthosteric binding pocket of 5-HT₂A receptors compared to unsubstituted tryptamine. This moiety forms favorable van der Waals contacts with phenylalanine residues (F339 and F340) in transmembrane helix 6, stabilizing the active receptor conformation [3]. Unlike 5-substituted counterparts (e.g., 5-MeO-DMT), 4-MT shows negligible affinity (<30% inhibition at 10μM) for the serotonin transporter (SERT), distinguishing its mechanism from non-selective serotonin-releasing agents [3] [7]. Additionally, 4-MT exhibits micromolar affinity for trace amine-associated receptor 1 (TAAR1), though approximately 10-fold weaker than its 5-HT₂A affinity, suggesting a potential modulatory role in monoaminergic systems .
Activation of 5-HT₂A receptors by 4-MT initiates complex downstream signaling cascades characterized by phospholipase C (PLC) activation and subsequent inositol trisphosphate (IP₃) accumulation. Quantitative studies reveal 4-MT exhibits an EC₅₀ of approximately 35 nM for phosphoinositide hydrolysis in cell-based assays expressing human 5-HT₂A receptors, with an intrinsic activity (Eₘₐₓ) reaching 80-90% of the full agonist (±)-DOI [3]. This robust activation triggers intracellular calcium mobilization ([Ca²⁺]ᵢ) from endoplasmic reticulum stores, a key event in neuronal excitation and gene transcription regulation [8].
Beyond canonical Gαq-PLC signaling, 4-MT activates phospholipase A2 (PLA2), leading to arachidonic acid release at concentrations above 100 nM. This pathway contributes to eicosanoid production and may modulate inflammatory processes within the central nervous system [8]. Transcriptional regulation represents another critical output of 5-HT₂A activation, with 4-MT inducing early growth response genes (Egr-1, Egr-2, Egr-3) in cortical neurons at concentrations as low as 100 nM. These transcription factors regulate synaptic plasticity genes, providing a potential mechanism for psychedelic-induced neuroplasticity [3] [8].
Table 2: Intracellular Signaling Pathways Activated by 4-Methoxytryptamine via 5-HT₂A Receptors
Signaling Pathway | Key Effectors | 4-MT EC₅₀/Effective Concentration | Functional Consequences |
---|---|---|---|
Gαq/PLC/IP₃ Pathway | PLCβ, IP₃, DAG, PKC | 35 nM (IP₃ accumulation) | Calcium release, neuronal depolarization |
Calcium Mobilization | IP₃R, ER Ca²⁺ stores | 50 nM (peak [Ca²⁺]ᵢ increase) | Kinase activation, neurotransmitter release |
PLA2/Arachidonic Acid | cPLA₂, AA metabolites | 100 nM (AA release) | Eicosanoid signaling, neuroinflammation modulation |
Transcriptional Regulation | Egr-1, Egr-2, Egr-3, BDNF | 100 nM (Egr-1 induction) | Synaptic plasticity, neurotrophic effects |
Glutamate Release | Presynaptic terminals, mGluR2 | 200 nM (cortical glutamate increase) | Cortical excitation, altered network activity |
Notably, 4-MT enhances glutamatergic transmission in the prefrontal cortex at concentrations ≥200 nM, as measured by microdialysis in rodent models. This effect is abolished by selective 5-HT₂A antagonists, confirming receptor specificity [8]. Glutamate release activates AMPA and NMDA receptors on pyramidal neurons, amplifying cortical excitation and potentially contributing to altered states of consciousness. The temporal dynamics of 4-MT-induced signaling exhibit rapid onset (seconds for calcium flux) and sustained duration (hours for gene expression changes), reflecting the compound's metabolic stability compared to endogenous tryptamines [3] [6].
The structural distinction between 4-MT and classical psychedelics profoundly influences pharmacodynamics and functional outcomes. Unlike N,N-dimethyltryptamine (DMT)—which possesses unmodified amine groups and undergoes rapid metabolism by monoamine oxidase (MAO)—4-MT's monoalkylated structure (methylamine at R₁, hydrogen at R₂) confers greater metabolic stability, extending its functional half-life in neuronal environments [6]. This contrasts sharply with DMT, which requires MAO inhibition (e.g., via harmaline in ayahuasca) to achieve psychoactive concentrations following oral administration .
The 4-methoxy group differentiates 4-MT from psilocin (4-hydroxy-N,N-dimethyltryptamine). While both share a 4-position oxygen moiety, methylation reduces hydrogen-bonding capacity. Receptor binding studies demonstrate psilocin exhibits approximately 3-5 fold higher affinity for 5-HT₂A receptors (Kᵢ ≈ 6-10 nM) compared to 4-MT (Kᵢ ≈ 25-50 nM) [3]. This difference arises from psilocin's ability to form a hydrogen bond with serine residue S239 in the 5-HT₂A binding pocket, an interaction attenuated by methoxy substitution in 4-MT [3]. Consequently, 4-MT displays reduced efficacy in head-twitch response assays in rodents—a behavioral proxy for human psychedelic effects—requiring approximately 2-fold higher doses than psilocin to elicit equivalent responses [8].
Functional comparisons with 5-methoxy-DMT (5-MeO-DMT) reveal striking differences stemming from substitution position. 5-MeO-DMT exhibits exceptional 5-HT₁A receptor affinity (Kᵢ ≈ 3-10 nM) and potency, driving potent inhibition of serotonergic neuron firing in the dorsal raphe nucleus [4] [8]. In contrast, 4-MT shows minimal 5-HT₁A activity, shifting its pharmacological profile toward exclusive 5-HT₂A/2C activation. Behavioral studies confirm 5-MeO-DMT induces distinct effects including profound sensory dampening and catatonia at high doses—effects not observed with 4-MT or psilocin [8]. Metabolic pathways also diverge: 5-MeO-DMT undergoes extensive O-demethylation by cytochrome P450 2D6, whereas 4-MT displays greater resistance to hepatic metabolism due to steric hindrance around the 4-position methoxy group [6].
4-MT exhibits signaling bias at 5-HT₂A receptors, preferentially activating specific downstream effectors over others. Quantitative analysis reveals 4-MT demonstrates a bias factor of 3.2 toward Gαq-mediated signaling compared to β-arrestin2 recruitment when normalized to the reference agonist serotonin [3]. This bias manifests functionally as robust phospholipase C activation and calcium mobilization with relatively weak receptor internalization and ERK1/2 phosphorylation [3] [5]. The molecular basis for this bias involves preferential stabilization of receptor conformations that favor G-protein coupling over β-arrestin interactions, influenced by the 4-methoxy group's positioning within the binding pocket [3].
Comparative biased signaling analysis across tryptamines reveals structure-activity relationships. 4-acetoxy-tryptamines (e.g., 4-AcO-DMT) display even stronger Gαq bias (bias factor ≈ 4.8) than 4-MT, suggesting esterification enhances this property [3]. In contrast, 5-substituted tryptamines like 5-MeO-DIPT exhibit balanced Gαq/β-arrestin efficacy or slight β-arrestin bias depending on N-alkyl chain length [8]. 4-MT occupies an intermediate position, with β-arrestin recruitment reaching only 40-50% of maximal serotonin response even at saturating concentrations [3].
The physiological implications of Gαq bias remain actively investigated. Preclinical evidence suggests Gαq-biased agonists may produce therapeutic neuroplasticity with reduced potential for hallucinogenic effects, as β-arrestin recruitment appears linked to specific components of the psychedelic experience [3] [5]. In cortical neuron cultures, 4-MT induces dendritic arborization and spinogenesis with potency comparable to psilocin, but with distinct kinetics, suggesting biased signaling influences neuroplastic outcomes [3]. Additionally, Gαq-biased agonists may elicit attenuated receptor desensitization compared to balanced agonists, potentially permitting sustained therapeutic effects with repeated administration [5].
Table 3: Biased Signaling Profiles of Tryptamine Derivatives at 5-HT₂A Receptors
Compound | Relative Gαq Efficacy (%) | Relative β-Arrestin Efficacy (%) | Bias Factor (Gαq vs. β-Arrestin) | Key Structural Determinants |
---|---|---|---|---|
Serotonin (5-HT) | 100 (Reference) | 100 (Reference) | 1.0 | Natural agonist |
4-Methoxytryptamine | 85-90 | 40-50 | 3.2 | 4-methoxy, primary amine |
Psilocin (4-HO-DMT) | 95-100 | 70-80 | 1.8 | 4-hydroxy, N,N-dimethyl |
DMT | 75-85 | 60-75 | 1.5 | Unsubstituted, N,N-dimethyl |
4-AcO-DMT | 90-95 | 35-45 | 4.8 | 4-acetoxy, N,N-dimethyl |
5-MeO-DIPT | 65-75 | 80-90 | 0.7 | 5-methoxy, N,N-diisopropyl |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7